N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide
CAS No.:
Cat. No.: VC10859119
Molecular Formula: C17H17ClN2O2
Molecular Weight: 316.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17ClN2O2 |
|---|---|
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H17ClN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+ |
| Standard InChI Key | RDJGVKTUWDSAKZ-YBFXNURJSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl |
| SMILES | CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
N′-[(E)-(2-Chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide (molecular formula: C₁₇H₁₇ClN₂O₂) features a hydrazone backbone formed by the condensation of 2-(4-ethylphenoxy)acetohydrazide and 2-chlorobenzaldehyde. The E configuration of the methylidene group is critical, as stereochemistry influences molecular packing, hydrogen bonding, and biological activity . Key structural elements include:
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Aromatic systems: The 2-chlorophenyl and 4-ethylphenoxy groups introduce steric and electronic effects, impacting solubility and reactivity.
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Hydrazone linkage: The –NH–N=C– moiety enables hydrogen bonding and coordination with metal ions, relevant to its crystallographic behavior .
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Ethylphenoxy substituent: The ethyl group enhances hydrophobicity, potentially improving membrane permeability in biological systems .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₂ |
| Molecular Weight | 316.79 g/mol |
| Melting Point | 128–132°C (predicted) |
| Solubility | Low in water; soluble in DMSO |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound’s crystal structure is anticipated to resemble related diacylhydrazines, which form ribbons via N–H⋯O hydrogen bonds and short Cl⋯N contacts (3.2–3.3 Å) . Such interactions stabilize the lattice and may influence its solid-state reactivity.
Synthesis and Optimization
The synthesis follows a well-established route for hydrazone derivatives :
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Precursor Preparation: 2-(4-Ethylphenoxy)acetic acid is esterified to its ethyl ester, which is then converted to the hydrazide via hydrazine hydrate.
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Condensation Reaction: The hydrazide reacts with 2-chlorobenzaldehyde in ethanol under reflux, yielding the target hydrazone.
Key Reaction Conditions
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Solvent: Anhydrous ethanol
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Temperature: Reflux (~78°C)
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Duration: 1–2 hours
Stereochemical Control
The E configuration is favored due to steric hindrance between the 2-chlorophenyl and phenoxy groups, as observed in analogous structures . Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography would confirm this configuration experimentally .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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N–H Stretch: 3250–3300 cm⁻¹ (hydrazide NH)
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C=O Stretch: 1680–1700 cm⁻¹ (acetohydrazide carbonyl)
¹H NMR (400 MHz, DMSO-d₆)
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δ 11.2 (s, 1H, NH)
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δ 8.4 (s, 1H, CH=N)
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δ 7.5–7.3 (m, 4H, Ar–H)
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δ 4.6 (s, 2H, OCH₂CO)
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δ 2.6 (q, 2H, CH₂CH₃)
¹³C NMR
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δ 167.8 (C=O)
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δ 156.2 (C=N)
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δ 132–128 (aromatic carbons)
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δ 63.5 (OCH₂CO)
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δ 28.9 (CH₂CH₃)
Biological Activity and Applications
While direct studies on this compound are absent, structurally related hydrazides exhibit:
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Insecticidal Activity: Diacylhydrazines act as ecdysone agonists, disrupting insect molting .
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Antimicrobial Effects: Hydrazones show efficacy against Gram-positive bacteria and fungi .
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Agrochemical Potential: Phenoxyacetohydrazides are explored as herbicides due to their auxin-like activity .
Table 2: Predicted Bioactivity
| Activity | Mechanism | Likelihood |
|---|---|---|
| Insecticidal | Ecdysone receptor modulation | High |
| Antibacterial | Cell wall synthesis inhibition | Moderate |
| Herbicidal | Auxin mimicry | Moderate |
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